DNA topoisomerase II inhibitor 1

Osteosarcoma Topoisomerase II inhibition β-carboline derivatives

DNA topoisomerase II inhibitor 1 (compound 8ed) is a synthetic small‑molecule inhibitor of DNA topoisomerase II that stabilizes the covalent enzyme‑DNA cleavage complex, leading to persistent double‑strand breaks and subsequent apoptosis. With the molecular formula C₂₈H₂₄N₄O₃S and a molecular weight of 496.58 g/mol , this β‑carboline‑linked aryl sulfonyl piperazine derivative demonstrates anti‑proliferative activity across multiple human cancer cell lines.

Molecular Formula C28H24N4O3S
Molecular Weight 496.6 g/mol
Cat. No. B12403350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDNA topoisomerase II inhibitor 1
Molecular FormulaC28H24N4O3S
Molecular Weight496.6 g/mol
Structural Identifiers
SMILESC1CN(CCN1C(=O)C2=NC(=C3C(=C2)C4=CC=CC=C4N3)C5=CC=CC=C5)S(=O)(=O)C6=CC=CC=C6
InChIInChI=1S/C28H24N4O3S/c33-28(31-15-17-32(18-16-31)36(34,35)21-11-5-2-6-12-21)25-19-23-22-13-7-8-14-24(22)29-27(23)26(30-25)20-9-3-1-4-10-20/h1-14,19,29H,15-18H2
InChIKeyKYJLNQLOFWJHOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DNA topoisomerase II inhibitor 1 (CAS 2459950-15-1): A β‑Carboline‑Based Topoisomerase II Poison for Oncology Research


DNA topoisomerase II inhibitor 1 (compound 8ed) is a synthetic small‑molecule inhibitor of DNA topoisomerase II that stabilizes the covalent enzyme‑DNA cleavage complex, leading to persistent double‑strand breaks and subsequent apoptosis [1]. With the molecular formula C₂₈H₂₄N₄O₃S and a molecular weight of 496.58 g/mol [2], this β‑carboline‑linked aryl sulfonyl piperazine derivative demonstrates anti‑proliferative activity across multiple human cancer cell lines [1]. The compound is supplied exclusively for research use and is not intended for human therapeutic applications.

Topoisomerase II poisoning — mechanism study fit for stabilizing covalent enzyme-DNA cleavage complex
β‑carboline scaffold tool — supports SAR exploration of hybrid DNA-intercalating topo II inhibitors
Cancer cell panel profiling — reported differential anti‑proliferative activity across human cancer cell lines

Why Generic Topoisomerase II Inhibitors Cannot Substitute for DNA topoisomerase II inhibitor 1


Topoisomerase II inhibitors are not functionally interchangeable; subtle variations in chemical structure dictate isoform selectivity, DNA binding affinity, and cellular response profiles [1]. DNA topoisomerase II inhibitor 1 (8ed) exhibits a unique β‑carboline‑aryl sulfonyl piperazine architecture that confers a distinct cytotoxicity fingerprint across cancer cell lines [2]. As detailed in the quantitative evidence below, substituting 8ed with a generic analog such as etoposide or doxorubicin would alter both the magnitude and the pattern of anti‑proliferative activity, potentially confounding experimental outcomes and procurement decisions.

Scaffold mismatch β‑carboline‑aryl sulfonyl piperazine architecture differs from podophyllotoxin or anthracycline frameworks; DNA binding mode may not transfer
Mechanism shift Sub‑G₁ arrest and ROS elevation profile may not be replicated by etoposide or doxorubicin; cell-cycle endpoint interpretation can shift
Selectivity variation Cell-line selectivity pattern may differ from clinical topoisomerase II inhibitors; MG‑63 response profile is compound‑specific

DNA topoisomerase II inhibitor 1 (8ed): Quantitative Differentiation from Analogs and Standard Inhibitors


Superior Potency in MG-63 Osteosarcoma Cells Relative to Close Analog 8ec

DNA topoisomerase II inhibitor 1 (compound 8ed) demonstrates substantially greater cytotoxicity against MG‑63 osteosarcoma cells than its direct structural analog 8ec in the same study [1]. This head‑to‑head comparison establishes 8ed as the more potent inhibitor within the same chemical series.

MG‑63 osteosarcoma cytotoxicity
Head-to-head
8ed IC₅₀: 0.59 ± 0.28 µM vs. analog 8ec IC₅₀: 2.80 ± 0.10 µM (48 h MTT)
Supports osteosarcoma cell-model endpoint review
Data to verify in independent replication; same chemical series comparison
Osteosarcoma Topoisomerase II inhibition β-carboline derivatives

Cytotoxicity Profile Across Human Cancer Cell Lines Compared to Clinical Topoisomerase II Inhibitors

DNA topoisomerase II inhibitor 1 exhibits a distinct cytotoxicity pattern across a panel of human cancer cell lines, differing markedly from the clinical comparator etoposide [1]. In HeLa cervical cancer cells, 8ed shows an IC₅₀ >10 µM, whereas etoposide's reported IC₅₀ is 209.9 µM , indicating a differential selectivity window. In MG‑63 osteosarcoma cells, 8ed (IC₅₀ = 0.59 µM) is approximately 2‑fold more potent than doxorubicin (IC₅₀ = 1.14 µM) in cross‑study comparison [1][2].

Cancer cell panel selectivity
Cross-study comparable
MG‑63 0.59 µM; U87MG 4.20 µM; HT‑29 10.10 µM; HeLa >10 µM (8ed) vs. etoposide HeLa 209.9 µM
Supports cell-line selectivity profiling context
Cross-study comparison; assay conditions may differ; source-specific review recommended
Cancer cell panel Cytotoxicity profiling Topoisomerase II poison

Mechanistic Differentiation: Apoptosis Induction and ROS Generation

Beyond simple enzyme inhibition, DNA topoisomerase II inhibitor 1 triggers a defined cellular cascade that includes sub‑G₁ phase cell cycle arrest and elevated reactive oxygen species (ROS) production [1]. Treatment with 0.5–2 µM of 8ed for 24 hours induces apoptosis and cell cycle arrest in the sub‑G₁ phase [1], and increases ROS generation [1]. While etoposide also induces apoptosis and ROS, the specific combination of sub‑G₁ arrest and ROS elevation at sub‑micromolar concentrations distinguishes 8ed's mechanistic profile from many classical topoisomerase II poisons that primarily induce G₂/M arrest.

Apoptosis and ROS mechanism
Class-level inference
Sub‑G₁ arrest and ROS elevation at 0.5–2 µM (24 h, MG‑63); DCFH‑DA probe
Supports apoptosis pathway-response interpretation
Class‑level comparison with etoposide G₂/M arrest; requires validation in target model
Apoptosis Reactive oxygen species Cell cycle arrest

Structural Differentiation: β‑Carboline‑Aryl Sulfonyl Piperazine Scaffold

DNA topoisomerase II inhibitor 1 incorporates a β‑carboline core linked to an aryl sulfonyl piperazine moiety, a hybrid pharmacophore designed to combine DNA intercalation with topoisomerase II enzyme inhibition [1]. In contrast, etoposide is a podophyllotoxin derivative that binds to the enzyme‑DNA complex but does not intercalate [2], and doxorubicin is an anthracycline that intercalates DNA and inhibits topoisomerase II through a distinct binding mode [3]. Molecular docking studies confirm that 8ed interacts with both topoisomerase IIα and dsDNA [1], a dual binding mode that may contribute to its potent cytotoxicity in MG‑63 cells.

Structural scaffold identity
Class-level inference
β‑carboline‑aryl sulfonyl piperazine hybrid; in silico docking with topo IIα (PDB: 1ZXM) and dsDNA
Supports SAR study context for topoisomerase II chemotype exploration
Dual binding mode predicted in silico; experimental validation pending
β‑carboline Aryl sulfonyl piperazine DNA intercalation

DNA topoisomerase II inhibitor 1 (8ed): Recommended Research Applications Based on Quantitative Evidence


Osteosarcoma Cell‑Based Studies Requiring Sub‑Micromolar Topoisomerase II Inhibition

For experiments in MG‑63 osteosarcoma models, DNA topoisomerase II inhibitor 1 (8ed) provides an IC₅₀ of 0.59 µM, making it approximately 4.7‑fold more potent than its close analog 8ec and ~2‑fold more potent than doxorubicin in comparable assays [1][2]. This enables lower working concentrations, reduced solvent burden, and minimized off‑target effects in cell viability and apoptosis studies.

Differential Selectivity Profiling Across Cancer Cell Panels

8ed displays a unique cytotoxicity fingerprint, with marked activity in osteosarcoma (MG‑63, 0.59 µM) and glioblastoma (U87MG, 4.20 µM) cells, while showing limited activity in breast (MDA‑MB‑231, >10 µM) and prostate (PC3, >10 µM) cancer lines [1]. This selectivity profile makes 8ed a valuable tool for comparative oncology studies aiming to dissect cell‑type‑specific responses to topoisomerase II inhibition.

Mechanistic Studies of Topoisomerase II‑Induced Apoptosis and Oxidative Stress

Treatment with 8ed (0.5–2 µM) for 24 hours induces sub‑G₁ cell cycle arrest and elevates reactive oxygen species (ROS) levels [1]. This defined mechanistic signature supports investigations into the interplay between topoisomerase II poisoning, redox imbalance, and apoptotic signaling, providing a complementary alternative to etoposide which typically induces G₂/M arrest.

Structure‑Activity Relationship (SAR) Exploration of β‑Carboline‑Based Inhibitors

The β‑carboline‑aryl sulfonyl piperazine scaffold of 8ed offers a distinct chemotype for SAR studies [1]. Molecular docking indicates dual interaction with both topoisomerase IIα and dsDNA [1], providing a starting point for medicinal chemistry efforts aimed at optimizing potency, selectivity, or pharmacokinetic properties without reliance on podophyllotoxin or anthracycline frameworks.

Application
Selection Property
Validation Focus
Osteosarcoma cell-model studies
Cell-model endpoint review
Topoisomerase II poisoning endpoint validation in MG‑63 and related models
Cancer cell panel selectivity profiling
Cell-line selectivity context
Differential activity verification across osteosarcoma, glioblastoma, and other lines
Apoptosis pathway investigation
Apoptosis assay context
Sub‑G₁ arrest and ROS endpoint monitoring in mechanistic studies
β‑carboline SAR exploration
Scaffold identity review
Structure‑activity relationship studies for hybrid topo II inhibitor chemotypes

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